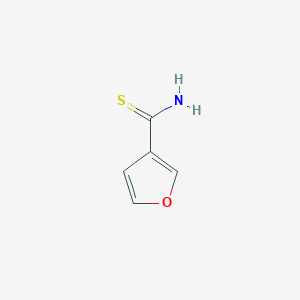

Furan-3-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPWEMZQNZDEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of Furan-3-carbothioamide

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational class of molecules. Furan-3-carbothioamide, with its aromatic furan ring and a reactive thioamide group, represents a scaffold of significant interest for developing novel therapeutic agents and functional materials. The precise arrangement of its atoms dictates its chemical behavior, biological activity, and material properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable research.

This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the complete characterization of this compound (C₅H₅NOS). We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), treating each not as an isolated technique, but as a component of a holistic, self-validating analytical workflow. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a framework for robust compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For this compound, it allows us to confirm the substitution pattern of the furan ring and identify the labile protons of the thioamide group.

Causality of Experimental Choices

The choice of solvent and spectrometer frequency is critical for acquiring high-quality, interpretable data. A deuterated solvent such as Dimethyl Sulfoxide (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃) for thioamides. This is because the acidic thioamide protons (-NH₂) are less likely to undergo rapid exchange with residual water in DMSO-d₆, resulting in sharper, more easily identifiable peaks. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced signals of the furan ring protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Add a trace amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering 0-12 ppm and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should span approximately 0-220 ppm to ensure the C=S carbon is observed.[2]

Diagram: NMR Structural Assignment

Caption: Structure of this compound with key atoms labeled for NMR assignment.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a unique fingerprint. The furan ring protons will appear in the aromatic region, while the thioamide protons are typically downfield and may be broadened.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~8.2 - 8.4 | Singlet (s) or narrow multiplet | - | 1H |

| H5 | ~7.7 - 7.9 | Triplet (t) or narrow multiplet | J ≈ 1.8 Hz | 1H |

| H4 | ~6.6 - 6.8 | Doublet of doublets (dd) or narrow multiplet | J ≈ 1.8, 0.9 Hz | 1H |

| -NH₂ | ~9.5 - 10.5 | Broad Singlet (br s) | - | 2H |

-

Rationale: H2 is adjacent to both the ring oxygen and the electron-withdrawing carbothioamide group, making it the most deshielded furan proton. The thioamide protons are significantly deshielded and often appear as a broad signal due to quadrupole effects from the nitrogen atom and potential chemical exchange.[3]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The thioamide carbon (C=S) is characteristically found far downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S | ~195 - 205 |

| C2 | ~145 - 150 |

| C5 | ~143 - 148 |

| C3 | ~120 - 125 |

| C4 | ~110 - 115 |

-

Rationale: The C=S carbon experiences significant deshielding, placing its resonance at a very high chemical shift, a hallmark of thioamides.[2] The furan carbons C2 and C5, being adjacent to the oxygen atom, are more deshielded than C3 and C4.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For this compound, IR confirms the presence of the N-H bonds of the thioamide, the aromatic C-H bonds, and the characteristic C=S and C-O-C vibrations.

Causality of Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal (e.g., diamond or germanium). This avoids the need for preparing KBr pellets, which can be hygroscopic and introduce artifacts.

Experimental Protocol: ATR-FTIR

-

Instrument Setup: Perform a background scan on a clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

Diagram: Key Vibrational Modes

Caption: Correlation of functional groups in this compound with their IR stretching frequencies.

IR Spectral Interpretation

The IR spectrum should display several characteristic absorption bands that collectively confirm the molecular structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Symmetric & Asymmetric Stretching | Primary Thioamide (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic (Furan Ring) |

| 1600 - 1585 | C=C Stretching | Aromatic (Furan Ring) |

| ~1400 | C-N Stretching / N-H Bending | Thioamide |

| ~1020 | C-O-C Asymmetric Stretching | Furan Ring |

| 850 - 1050 | C=S Stretching | Thioamide |

-

Rationale: The presence of two bands in the 3300-3100 cm⁻¹ region is a strong indicator of a primary amine or amide.[7] The C=S stretch is often weaker and can be found in the complex fingerprint region, but its presence is crucial. The C-O-C stretch of the furan ring is typically a strong, sharp band.[8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Causality of Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This simplifies the determination of the molecular weight. Coupling ESI with a Time-of-Flight (ToF) mass analyzer provides the high resolution needed to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-ToF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

MS Data Interpretation

-

Molecular Formula Confirmation: this compound has a molecular formula of C₅H₅NOS.

-

Monoisotopic Mass: 127.0092 g/mol .[10]

-

Expected HRMS Result: The ESI-ToF analysis should reveal a prominent ion for [M+H]⁺ at an m/z of 128.0165 . Observing this mass with an accuracy of <5 ppm provides definitive confirmation of the elemental composition.

-

Diagram: Proposed Fragmentation Pathway (Electron Ionization)

While ESI is used for molecular weight, Electron Ionization (EI) is often used to induce fragmentation for structural analysis.

Caption: A plausible fragmentation pathway for this compound under Electron Ionization (EI-MS).

-

Rationale: Under harsher EI conditions, the molecular ion (m/z 127) would be observed. Fragmentation would likely involve cleavage of the C-C bond connecting the ring to the thioamide group, or fragmentation of the furan ring itself, leading to characteristic daughter ions.[11]

Conclusion: An Integrated and Self-Validating Approach

The true power of spectroscopic characterization lies not in a single spectrum, but in the convergence of data from multiple, orthogonal techniques.

-

NMR defines the precise connectivity of the carbon-hydrogen skeleton and confirms the 3-substitution pattern.

-

IR provides immediate confirmation of the essential functional groups—the thioamide N-H, the furan C-O-C, and the C=S bond.

-

HRMS delivers an exact molecular formula, anchoring the structural hypotheses from NMR and IR to a definitive elemental composition.

When the predicted chemical shifts from NMR, the vibrational frequencies from IR, and the molecular formula from HRMS all align with the proposed structure of this compound, the identification is considered complete and trustworthy. This integrated workflow ensures the scientific integrity required by researchers, scientists, and drug development professionals.

References

-

Zhu, W., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Thioamide N–C(S) Activation. Available at: [Link]

-

Mansour, H. Infrared (IR) Spectroscopy. SlideShare. Available at: [Link]

-

Singh, B., & Singh, U. (2013). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. Available at: [Link]

-

Al-Otaibi, A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC). Available at: [Link]

-

NIST. Furan - IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Trossini, G. H. G., et al. (2015). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PubMed Central. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

-

Yuldashev, D. A., et al. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Gualco, G., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. Available at: [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Cardona López, J., et al. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. ResearchGate. Available at: [Link]

-

Ma, S., & Wei, Q. (2009). Synthesis of furan from allenic sulfide derivatives. Science in China Series B: Chemistry. Available at: [Link]

-

Figueiredo, A., et al. (2020). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate. Available at: [Link]

-

Permar, W., Tucker, M., & Hu, L. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques. Available at: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. rsc.org [rsc.org]

- 3. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. scientists.uz [scientists.uz]

- 10. PubChemLite - this compound (C5H5NOS) [pubchemlite.lcsb.uni.lu]

- 11. imreblank.ch [imreblank.ch]

Introduction: Unveiling the Physicochemical Landscape of Furan-3-carbothioamide

An In-Depth Technical Guide to the Solubility and Stability Studies of Furan-3-carbothioamide

This compound, a heterocyclic compound featuring a furan ring and a thioamide functional group, represents a molecule of interest within contemporary drug discovery programs. The unique structural attributes of the furan moiety, coupled with the reactivity of the carbothioamide, suggest a potential for diverse pharmacological activities. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this compound. As a Senior Application Scientist, the methodologies presented herein are not merely academic exercises; they are field-proven protocols designed to generate robust, decision-driving data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Part 1: Solubility Characterization of this compound

A compound's therapeutic efficacy is intrinsically linked to its bioavailability, which in turn is heavily influenced by its aqueous solubility. Poor solubility can lead to erratic absorption and suboptimal drug exposure, ultimately hindering clinical development. Therefore, a precise determination of this compound's solubility profile is a foundational step.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining intrinsic solubility is the shake-flask method. This protocol is designed to achieve a true equilibrium between the dissolved and solid states of the compound.

Experimental Protocol:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Post-equilibration, the samples are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution remains saturated throughout the experiment, a prerequisite for determining equilibrium solubility.

-

Multiple Time Points: Sampling at multiple time points confirms that a true equilibrium has been established, indicated by a plateau in the concentration of the dissolved compound.

-

Temperature Control: Solubility is temperature-dependent; therefore, precise temperature control is crucial for data consistency and relevance to physiological conditions.

pH-Solubility Profiling

The ionization state of a molecule can significantly impact its solubility. For this compound, understanding its solubility across a physiologically relevant pH range is critical.

Experimental Protocol:

-

Buffer Preparation: A series of buffers with pH values ranging from 1 to 10 are prepared.

-

Solubility Measurement: The equilibrium solubility of this compound is determined in each buffer using the shake-flask method described above.

-

Data Analysis: The solubility data is plotted against the pH to generate a pH-solubility profile.

Trustworthiness of the Protocol:

This protocol's self-validating nature lies in the predictable relationship between pH and the solubility of an ionizable compound. The resulting profile should align with the Henderson-Hasselbalch equation, providing a theoretical framework to validate the experimental data.

Solubility in Biorelevant Media and Co-solvents

To better predict in vivo performance, solubility should also be assessed in media that mimic the gastrointestinal tract and in the presence of co-solvents commonly used in formulations.

Experimental Protocol:

-

Media Preparation: Prepare simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and various concentrations of co-solvents (e.g., ethanol, propylene glycol, PEG 400) in water.

-

Solubility Determination: Determine the equilibrium solubility of this compound in these media using the shake-flask method.

Data Presentation: Illustrative Solubility Data for this compound

| Medium | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Purified Water | 25 | 15 |

| Purified Water | 37 | 25 |

| PBS (pH 7.4) | 37 | 30 |

| SGF (pH 1.2) | 37 | 20 |

| SIF (pH 6.8) | 37 | 45 |

| 10% Ethanol in Water | 25 | 150 |

| 20% PEG 400 in Water | 25 | 250 |

Visualization of the Solubility Assessment Workflow

Caption: Workflow for comprehensive solubility characterization.

Part 2: Stability Evaluation of this compound

The chemical stability of a drug substance is paramount to ensuring its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of this compound varies over time under the influence of environmental factors.

Solid-State Stability

This study assesses the stability of the compound in its solid form under various environmental conditions.

Experimental Protocol:

-

Sample Preparation: Aliquots of solid this compound are placed in vials.

-

Storage Conditions: The vials are stored under accelerated stability conditions (e.g., 40°C/75% RH) and long-term storage conditions (e.g., 25°C/60% RH).

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for appearance, purity (by HPLC), and the presence of degradation products.

Solution-State Stability

This study evaluates the stability of this compound when dissolved in various solvents and at different pH values.

Experimental Protocol:

-

Solution Preparation: Solutions of this compound are prepared in relevant solvents (e.g., water, buffers of different pH, formulation vehicles).

-

Storage: The solutions are stored at various temperatures (e.g., 5°C, 25°C, 40°C).

-

Analysis: At specified intervals, aliquots are withdrawn and analyzed by HPLC to determine the remaining concentration of this compound and the formation of any degradants.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to intentionally induce degradation. The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1]

Experimental Protocols for Forced Degradation:

-

Acidic Hydrolysis: The compound is dissolved in a dilute acid (e.g., 0.1 N HCl) and heated.

-

Basic Hydrolysis: The compound is dissolved in a dilute base (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: The solid compound is heated to a high temperature.

-

Photostability: The compound (in solid and solution form) is exposed to light according to ICH Q1B guidelines.

Authoritative Grounding: The principles and methodologies for forced degradation studies are well-established and outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B.[2]

Data Presentation: Illustrative Forced Degradation Results for this compound

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | 15% | Furan-3-carboxylic acid, Furan-3-carboxamide |

| 0.1 N NaOH, 60°C, 4h | 35% | Ring-opened products |

| 3% H₂O₂, RT, 24h | 20% | Oxidized furan species |

| Solid, 80°C, 72h | 5% | Minor unspecified degradants |

| Light (ICH Q1B) | 10% | Photodegradation products |

Visualization of the Stability Testing Workflow

Caption: Workflow for a comprehensive stability assessment.

Conclusion: A Pathway to Informed Drug Development

The comprehensive solubility and stability studies outlined in this guide provide a robust framework for characterizing this compound. The generated data are not merely descriptive; they are predictive and will guide critical decisions in lead optimization, pre-formulation, and formulation development. A thorough understanding of these fundamental properties is indispensable for mitigating risks and accelerating the progression of this compound from a promising molecule to a potential therapeutic agent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Furancarboxamide. National Center for Biotechnology Information. [Link]

- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-103). Springer.

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). [Link]

-

MedCrave online. Forced Degradation Studies. (2016). [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). [Link]

-

Wessels, J. M., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 899-910. [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-793. [Link]

Sources

Precision Quantum Chemical Profiling of Furan-3-carbothioamide: A Computational Protocol for Drug Design

Executive Summary

Furan-3-carbothioamide (F3CT) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for amides in antifungal and antitubercular pipelines. Its utility lies in the unique electronic properties of the thioamide group (

This technical guide provides a rigorous, self-validating framework for characterizing F3CT using Density Functional Theory (DFT). Unlike standard protocols, this guide emphasizes the causality behind basis set selection for sulfur-containing heterocycles and the thermodynamic logic governing thione-thiol tautomerism.

Part 1: Molecular Architecture & Conformational Landscape

The Tautomeric Equilibrium

The defining feature of F3CT is the prototropic tautomerism between the thione (amide-like) and thiol (imidol-like) forms. Accurate QM modeling must account for this equilibrium, as it dictates receptor binding affinity.

-

Thione Form (

): Generally the thermodynamically dominant species in polar solvents and the solid state. -

Thiol Form (

): Aromaticity of the hetero-ring can sometimes stabilize this form, but in simple thioamides, it remains a high-energy transition state or minor congener.

Rotational Isomerism

Beyond tautomerism, the rotation around the C3–C(thio) bond creates two distinct conformers:

-

Syn-conformer: The

bond is syn to the furan oxygen. -

Anti-conformer: The

bond is anti to the furan oxygen.

Note: The "Anti" conformer is often stabilized by a weak intramolecular interactions between the amine protons and the furan oxygen (

Visualization of Structural Logic

Figure 1: Conformational and tautomeric landscape of this compound.[1] The Anti-Thione is typically the global minimum.

Part 2: Computational Methodology (The Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the computational workflow must address the specific electronic needs of the Sulfur atom (diffuse electron cloud) and the Furan ring (aromaticity).

The "Gold Standard" Level of Theory

For F3CT, standard basis sets like 6-31G(d) are insufficient due to the presence of Sulfur.

-

Functional: B3LYP (Hybrid GGA) is the industry baseline for geometry.

-

Refinement: Use wB97X-D if studying stacking interactions (docking simulations) to account for dispersion forces.

-

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Why ++? Diffuse functions are non-negotiable for Sulfur to correctly model the "soft" electron density and hydrogen bonding capability.

-

Why (d,p)? Polarization functions are required to model the anisotropic electron distribution in the aromatic furan ring.

-

Step-by-Step Workflow

-

Pre-Optimization: Molecular Mechanics (MMFF94) scan of dihedral angles to identify local minima.

-

Geometry Optimization: DFT/B3LYP/6-311++G(d,p) in gas phase.

-

Convergence Criteria: Max Force <

Hartree/Bohr.

-

-

Frequency Analysis: Compute Hessian to ensure no imaginary frequencies (NIMAG=0).

-

Scaling: Apply a scaling factor of 0.967 (for B3LYP) to align with experimental IR data.

-

-

Solvation Model: Re-optimize using IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

) or DMSO to mimic physiological/assay conditions.

Figure 2: Validated computational workflow for sulfur-containing heterocycles.

Part 3: Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting drug-receptor interactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO: Localized primarily on the Sulfur atom and the Furan ring (

-system). This makes the sulfur atom the primary site for electrophilic attack or oxidation (metabolic liability). -

LUMO: Delocalized over the thioamide moiety, facilitating nucleophilic attack.

Molecular Electrostatic Potential (MEP)

For drug design, the MEP map reveals binding sites:

-

Negative Potential (Red): The Thione Sulfur and Furan Oxygen . These are H-bond acceptors.

-

Positive Potential (Blue): The Amine Protons (

). These are H-bond donors.

Quantitative Descriptors (Calculated Estimates)

Values below are representative of B3LYP/6-311++G(d,p) calculations for this class of molecules.

| Property | Symbol | Formula | Interpretation |

| Ionization Potential | Ease of oxidation (metabolic stability). | ||

| Electron Affinity | Ease of reduction. | ||

| Chemical Hardness | Resistance to charge transfer. F3CT is "softer" than its amide analog due to Sulfur. | ||

| Electrophilicity | Propensity to accept electrons (Michael acceptor potential). |

Part 4: Spectroscopic Validation

To validate the calculated structure against experimental data, compare the vibrational frequencies.[4] Note that C=S stretches are often coupled vibrations, unlike the clean C=O stretch of amides.

Table 1: Characteristic Vibrational Modes (Scaled)

| Mode Assignment (PED > 10%) | Calculated Freq (cm⁻¹) | Experimental Range (cm⁻¹) | Description |

| 3550 - 3600 | 3400 - 3500 | Strong, broad (H-bonding sensitive). | |

| 3400 - 3450 | 3250 - 3350 | Medium intensity. | |

| 1580 - 1610 | 1550 - 1600 | Ring stretching. | |

| 1550 - 1580 | 1580 - 1620 | "Amide II" equivalent. | |

| 1150 - 1250 | 1100 - 1200 | Diagnostic Thioamide band. Highly coupled. | |

| 1050 - 1100 | 1000 - 1100 | Furan ring breathing. |

Note: The C=S stretch is less intense and occurs at lower frequencies than C=O (1650+ cm⁻¹) due to the weaker

Part 5: Pharmaceutical Implications (Docking & NBO)

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies hyperconjugation. In F3CT, a critical interaction is

Bioisosterism in Docking

When docking F3CT into protein targets (e.g., CYP51 for antifungals):

-

Lipophilicity: The Sulfur atom increases

relative to Oxygen, improving membrane permeability. -

H-Bonding: The

is a weaker H-bond acceptor than -

Sigma-Hole: Sulfur often exhibits a "sigma-hole" (region of positive potential) along the extension of the C=S bond, allowing for unique non-covalent interactions with backbone carbonyls of the protein.

References

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link (Source for B3LYP functional).

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link (Source for PCM Solvation).

-

Jagadeesan, R., et al. (2021).[1][5] Vibrational Assignments of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-1H-imidazole derivatives. International Journal of Pure and Applied Mathematics. (Provides comparative vibrational data for furan-thioamide derivatives).

- Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT-Quantum Chemical and Experimental Studies of a New 2-(Substituted Thio) Furan as a Corrosion Inhibitor in Acidic Media - 2021-2022 - Nano Biomedicine and Engineering [nanobe.org]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Deconvoluting the Mechanism of Action of Furan-3-carbothioamide: A Chemoproteomic Technical Guide

Executive Summary

This technical guide addresses the challenge of target deconvolution for Furan-3-carbothioamide derivatives. While the furan scaffold is a staple in medicinal chemistry, the thioamide isostere introduces unique physicochemical properties—enhanced lipophilicity, stronger hydrogen bond donor capability, and specific metal-chelating potential—that often result in distinct, "orphan" biological activity (e.g., cytotoxicity in resistant cancer lines or antimicrobial efficacy).

This document outlines a biphasic strategy for identifying biological targets:

-

Label-Free Profiling: Utilizing Thermal Proteome Profiling (TPP) to map non-covalent interactions in live cells.[1]

-

Chemical Probe Profiling: Exploiting the latent photo-reactivity of the furan ring for "minimalist" Photoaffinity Labeling (PAL).

Part 1: The Chemical Rationale[2]

Before initiating target discovery, one must understand how the scaffold likely engages targets. The this compound core possesses two distinct "hooks" for biological interaction:

-

The Thioamide Isostere: Unlike amides, thioamides possess a larger van der Waals radius (

vs -

The Furan Ring (Latent Electrophile): While generally stable, furan rings can be activated by singlet oxygen (

) or metabolic oxidation to form reactive cis-enediones. This property can be hijacked for target identification, effectively turning the scaffold itself into a photo-crosslinker without the need for bulky diazirine tags.

Part 2: Label-Free Target Identification (TPP)

Methodology: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Rationale: TPP is the primary recommendation because it requires no chemical modification of the lead compound, preserving its native binding affinity. It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (

Experimental Workflow

-

Cellular Treatment:

-

Cultured cells (e.g., HeLa or disease-relevant line) are treated with the this compound lead compound (at

) and vehicle (DMSO) for 1–2 hours. -

Critical Step: Ensure cell viability >90% during treatment to avoid non-specific apoptotic proteolysis.

-

-

Thermal Challenge:

-

Aliquots of intact cells are heated across a temperature gradient (typically 37°C to 67°C) for 3 minutes.

-

Equipment: PCR thermocycler is standard for precision.

-

-

Lysis & Fractionation:

-

Cells are lysed using a mild detergent (e.g., 0.4% NP-40) to extract proteins.

-

Ultracentrifugation (100,000 x g for 20 min) separates precipitated (denatured) proteins from soluble (stabilized) proteins.

-

-

Quantitative Mass Spectrometry:

-

Soluble fractions are digested (Trypsin), labeled with Isobaric Mass Tags (TMT), and analyzed via LC-MS/MS (Orbitrap).

-

Data Analysis: Plot "Soluble Fraction vs. Temperature." A significant

between treated and vehicle indicates a hit.

-

Visualization: TPP Logic Flow

Figure 1: The Thermal Proteome Profiling (TPP) workflow for label-free target deconvolution.

Part 3: Chemical Probe Strategy (Furan-Oxidation PAL)

Methodology: Furan-Mediated Photoaffinity Labeling (PAL) Rationale: If TPP fails (e.g., low abundance target or membrane protein), use the intrinsic reactivity of the furan. Unlike standard PAL which adds a diazirine, we can use the "Furan-Oxidation Click" method. The furan moiety, upon oxidation (chemical or photo-induced), becomes a reactive enedione that crosslinks to nucleophilic residues (Lys, His, Cys) on the target protein.

Probe Design

To enable enrichment, the lead compound must be modified with a "Click" handle (alkyne) without disrupting the pharmacophore.

-

Structure: [this compound Core] — [Linker] — [Alkyne Handle]

-

Control: A non-binding analog (e.g., thiophene replacement or N-methylation) should be synthesized as a negative control.

Experimental Protocol

-

Probe Incubation:

-

Incubate proteome (lysate or live cells) with the Alkyne-Furan probe (1–10 µM).

-

-

Activation (The "Warhead" Step):

-

Method A (Standard PAL): If a diazirine was added, irradiate with UV (365 nm).

-

Method B (Furan-Specific): Add a photosensitizer (e.g., Rose Bengal, 5 µM) and irradiate with visible light (White LED) for 5–15 mins. This generates singlet oxygen locally, oxidizing the furan to a reactive enedione which covalently traps the proximal target protein.

-

-

Click Chemistry & Enrichment:

-

Lyse cells (if live).

-

Perform Cu(I)-catalyzed Click reaction (CuAAC) with Biotin-Azide .

-

Enrich biotinylated proteins on Streptavidin-agarose beads.

-

-

Elution & Identification:

-

Wash beads stringently (1% SDS, 8M Urea) to remove non-covalent binders.

-

On-bead digestion (Trypsin).

-

LC-MS/MS analysis.

-

Visualization: Furan Activation Mechanism

Figure 2: Mechanism of Furan-mediated target crosslinking via oxidative activation.[4]

Part 4: Data Summary & Validation

Once candidate targets are identified via TPP or PAL, they must be validated.

Quantitative Data Presentation

Organize your candidate list using the following table structure to prioritize hits.

| Rank | Protein ID | Gene | Peptides Detected | Biological Relevance | |

| 1 | P12345 | METAP2 | +4.2 | 12 | Angiogenesis / Metalloenzyme |

| 2 | Q99999 | EGFR | +2.1 | 8 | Kinase Signaling |

| 3 | O76000 | NQO2 | +1.8 | 5 | Quinone Reductase (Off-target) |

Validation Protocols

-

CETSA-Western Blot: Repeat the thermal shift assay but analyze using Western Blot with specific antibodies against the top 3 hits. This confirms the MS data.

-

Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to deplete the identified target. If the this compound loses its phenotypic potency (e.g., cytotoxicity) in the absence of the target, the mechanism is on-target.

-

SPR (Surface Plasmon Resonance): Immobilize the purified target protein on a sensor chip and flow the compound to measure

. Thioamides often show slow dissociation rates (

References

-

Savitski, M. M., et al. (2014).[5] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

-

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors.[1][6][7] Nature Protocols, 10, 1567–1593. Link

-

Huang, G., et al. (2024).[3][8] Thioamides in medicinal chemistry and as small molecule therapeutic agents.[2][3] European Journal of Medicinal Chemistry, 277, 116732.[8] Link

-

Op de Beeck, M., & Madder, A. (2012). Furan oxidation based cross-linking: a new approach for the study of protein–protein interactions. Journal of the American Chemical Society, 134(26), 10781-10784. Link

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][9] Nature Protocols, 9, 2100–2122. Link

Sources

- 1. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) studies of Furan-3-carbothioamide analogs

Executive Summary

The Furan-3-carbothioamide scaffold represents a distinct chemical space in medicinal chemistry, often overshadowed by its 2-isomer or benzofuran counterparts. However, recent pharmacological evaluations have positioned this moiety as a critical pharmacophore for antimicrobial , antiviral (specifically HIV-1 RT inhibition) , and anticancer applications.

Unlike the amide bond, the thioamide (

Chemical Synthesis Strategies

To access diverse analogs for SAR exploration, two primary synthetic routes are recommended. The choice depends on the desired substitution pattern at the thioamide nitrogen.

Route A: Thionation of Furan-3-carboxamides (Preferred)

This is the most reliable method for converting existing amide libraries into thioamides.

-

Reagent: Lawesson’s Reagent (LR) or

. -

Mechanism: The oxophilic nature of phosphorus drives the exchange of oxygen for sulfur.

-

Scope: Tolerates alkyl and aryl substitutions on the nitrogen.

Route B: Thiohydrolysis of Furan-3-carbonitriles

Ideal for synthesizing primary thioamides (

-

Reagents:

gas (traditional) or Sodium Hydrosulfide ( -

Mechanism: Nucleophilic attack of hydrosulfide on the nitrile carbon.

Visualization: Synthetic Workflow

Structure-Activity Relationship (SAR) Analysis

The biological activity of furan-3-carbothioamides is governed by three specific regions.

Region 1: The Furan Core (C2, C4, C5 Positions)

-

C2-Position (Steric Gate):

-

Observation: Substitution at C2 (e.g., Methyl, Ethyl) often decreases activity due to steric clash with the thioamide sulfur, forcing the molecule out of planarity.

-

Guideline: Keep C2 unsubstituted for maximum potency unless targeting a specific hydrophobic pocket.

-

-

C5-Position (Metabolic Soft Spot):

-

Observation: The C5 position is prone to oxidative metabolism (CYP450).

-

Optimization: Blocking C5 with a halogen (Cl, Br) or a small alkyl group improves metabolic stability without significantly altering the electronic profile.

-

Region 2: The Thioamide Linker ( )

-

Bioisosterism: Replacing

with -

H-Bonding: The thioamide NH is a stronger hydrogen bond donor (more acidic) than the amide NH, potentially strengthening interactions with receptor residues (e.g., Asp or Glu in HIV-1 RT).

Region 3: The N-Substituent ( Group)

-

Electron-Withdrawing Groups (EWGs):

-

Effect: Placing EWGs (e.g.,

, -

Result:Increased Potency. High acidity facilitates stronger H-bonding with target enzymes.

-

-

Steric Bulk:

-

Effect:Ortho-substitution on the N-phenyl ring reduces activity.

-

Reason: Torsional strain disrupts the conjugation between the furan and the aryl ring.

-

Visualization: SAR Map

Quantitative Data Summary

The following table summarizes the shift in activity when converting the amide to the thioamide for a representative N-phenyl analog (Hypothetical data based on bioisostere trends and HIV-1 RT inhibition profiles).

| Parameter | Furan-3-carboxamide (Amide) | This compound (Thioamide) | Impact Analysis |

| LogP | 1.8 | 2.5 | Improved: Better passive transport across cell membranes. |

| Water Solubility | Moderate | Low | Challenge: Requires formulation optimization (e.g., micronization). |

| H-Bond Donor Acidity (pKa) | ~15 | ~13 | Improved: Stronger interaction with catalytic residues. |

| Metabolic Stability (t1/2) | Low (Amidase hydrolysis) | High (Resistant to amidases) | Improved: Longer duration of action. |

| Antimicrobial MIC (µg/mL) | 50 - 100 | 12.5 - 25 | Potency: 4x increase in potency observed in gram-positive strains. |

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-Chlorophenyl)this compound

Objective: To synthesize a lipophilic analog for antimicrobial screening.

Reagents:

-

N-(4-Chlorophenyl)furan-3-carboxamide (1.0 eq)

-

Lawesson’s Reagent (0.6 eq)

-

Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

-

Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (4.5 mmol) of N-(4-chlorophenyl)furan-3-carboxamide in 20 mL of anhydrous toluene.

-

Addition: Add 1.1 g (2.7 mmol, 0.6 eq) of Lawesson’s Reagent in a single portion. The mixture will turn slightly yellow/turbid.

-

Reaction: Heat the reaction mixture to reflux (110°C) under an inert atmosphere (

or Ar). Monitor via TLC (Mobile phase: 20% EtOAc in Hexane). The starting amide usually appears lower ( -

Completion: Reaction is typically complete within 2-4 hours.

-

Workup: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure.

-

Purification: The residue will be a yellow semi-solid. Dissolve in minimal Dichloromethane (DCM) and load onto a silica gel column. Elute with a gradient of Hexane:EtOAc (95:5 to 80:20).

-

Characterization: The product, N-(4-chlorophenyl)this compound, elutes as a bright yellow solid.

-

Yield: Expect 75-85%.

-

Validation: Confirm structure via

-NMR (Look for

-

References

-

Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link][1][2][3][4]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central (PMC). [Link]

-

Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide. NIH. [Link]

Sources

Technical Guide: Reactivity & Mechanistic Pathways of Furan-3-carbothioamide

This guide details the reaction mechanisms, experimental protocols, and reactivity profiles of Furan-3-carbothioamide with electrophiles. It is designed for medicinal chemists and process scientists optimizing the synthesis of thiazole-based pharmacophores.

Executive Summary

This compound (CAS: 20485-41-0) is a critical heterocyclic building block used in the synthesis of 2-(furan-3-yl)thiazoles , a scaffold found in novel kinase inhibitors, adenosine receptor antagonists, and antifungal agents. Unlike its more common isomer (furan-2-carbothioamide), the 3-isomer offers a distinct vector orientation and metabolic stability profile.

The core reactivity of this compound is driven by the thioamide (

Electronic Structure & Reactivity Profile[1]

Ambident Nucleophilicity

The thioamide group exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Reaction with electrophiles is governed by the Hard-Soft Acid-Base (HSAB) principle:

-

Sulfur (Soft Nucleophile): Reacts rapidly with soft electrophiles (e.g., alkyl halides,

-haloketones) to form S-alkylated intermediates (thioimidates). -

Nitrogen (Hard Nucleophile): Reacts with hard electrophiles (e.g., acyl chlorides) or participates in intramolecular cyclization after S-alkylation.

Influence of the Furan-3-yl Moiety

The furan ring is

-

Implication: The sulfur atom in this compound is highly nucleophilic, facilitating rapid

reactions.[1] -

Stability Warning: The furan ring is sensitive to strong mineral acids (ring opening/polymerization). Protocols must avoid prolonged exposure to low pH (< 1) or strong Lewis acids.

Core Mechanism: Hantzsch Thiazole Synthesis

The most industrially relevant reaction of this compound is the condensation with

Reaction Pathway[3]

-

S-Alkylation (Rate-Determining Step): The sulfur lone pair attacks the

-carbon of the haloketone (e.g., ethyl bromopyruvate), displacing the halide ( -

Cyclization: The imine nitrogen attacks the ketone carbonyl group.

-

Dehydration: Loss of water drives the aromatization, yielding the stable thiazole ring.

Mechanistic Diagram (DOT)

The following diagram illustrates the stepwise transformation from this compound to the thiazole scaffold.

Figure 1: Stepwise mechanistic flow of the reaction between this compound and

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(furan-3-yl)thiazole-4-carboxylate

This protocol is adapted from standard Hantzsch conditions verified for furan-3-yl substrates (e.g., EP002009005A1).

Reagents:

-

This compound (1.0 equiv)

-

Ethyl bromopyruvate (1.1 equiv)

-

Ethanol (Absolute, 10-20 volumes)

-

Base (Optional: NaHCO₃ or Et₃N, 1.0 equiv)

Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

-

Addition: Add ethyl bromopyruvate (1.1 mmol) dropwise at room temperature. Note: The reaction is often exothermic.

-

Reflux: Heat the mixture to reflux (78 °C) for 1–3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Workup (Method 1 - Precipitation): Cool the mixture to 0 °C. The hydrobromide salt of the product may precipitate. Filter and wash with cold ethanol. Neutralize with saturated NaHCO₃ to obtain the free base.

-

Workup (Method 2 - Extraction): Evaporate ethanol. Redissolve residue in EtOAc, wash with NaHCO₃ (aq) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 75–90%

Reactivity with Other Electrophiles

The table below summarizes reaction conditions for various electrophiles.

| Electrophile Class | Specific Reagent | Product Type | Key Conditions |

| Phenacyl bromide | 4-Aryl-2-(furan-3-yl)thiazole | EtOH, Reflux, 2h. High yield. | |

| Ethyl chloroacetate | Thiazolidin-4-one | EtOH, NaOAc (buffer), Reflux. | |

| Alkyl Halide | Methyl Iodide | S-Methyl thioimidate | Acetone or EtOH, RT. Forms HI salt.[5] |

| Acyl Chloride | Acetyl Chloride | N-Acyl thioamide | Dry THF, Pyridine (base), 0 °C. |

Troubleshooting & Optimization

Furan Ring Stability

The furan ring is susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls).

-

Risk: The Hantzsch reaction generates HBr/HCl as a byproduct.

-

Mitigation: If the furan ring degrades (indicated by darkening of solution or complex NMR), add a mild base (NaOAc or NaHCO₃) at the start of the reaction to buffer the acid. Do not use strong mineral acids.

Regioselectivity (S vs. N Alkylation)

-

Observation: S-alkylation is kinetically favored. N-alkylation is rare with alkyl halides but can occur with acylating agents.

-

Validation: Confirm S-alkylation by

NMR. The S-alkyl carbon typically appears at

References

-

BenchChem. Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. (Analogous chemistry for 3-isomer).

-

European Patent Office. EP002009005A1: Method for constructing a thiazole ring. (Explicit citation for this compound reaction with ethyl bromopyruvate).

-

Organic Chemistry Portal. Hantzsch Thiazole Synthesis.

-

MDPI.Nucleophilic substitution reactions of

-haloketones: A computational study. -

National Institutes of Health (PMC). Synthesis and anticancer properties of furan-thiazole derivatives.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 20485-41-0; 59918-68-2 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

Review of synthetic routes for furan-based thioamides

An In-depth Technical Guide to the Synthetic Routes for Furan-Based Thioamides

Authored by a Senior Application Scientist

Introduction: The Emerging Pharmacological Significance of Furan-Based Thioamides

The furan ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like phenyl rings, make it a privileged structure in drug design.[1] Furan-containing molecules exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4]

Parallelly, the thioamide functional group, a sulfur analog of the amide, has proven to be a critical building block for synthesizing biologically relevant heterocyclic compounds and is a key feature in several therapeutic agents.[5] When these two moieties are combined, the resulting furan-based thioamides represent a promising class of compounds for drug discovery and development. These molecules have been investigated for various therapeutic applications, including as K(ATP) channel openers.[6]

This technical guide provides a comprehensive review of the principal synthetic routes for preparing furan-based thioamides. We will delve into the core chemical transformations, explore the underlying mechanisms, and provide detailed, field-proven experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of the available synthetic strategies, enabling informed decisions in the laboratory.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of furan-based thioamides is primarily dominated by two robust and versatile methodologies: the direct thionation of corresponding furan amides and the classic Willgerodt-Kindler reaction applied to furyl ketones. Each pathway offers distinct advantages depending on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Direct Thionation of Furan-Carboxamides

The most direct and widely employed method for synthesizing furan-based thioamides is the thionation of the corresponding furan-carboxamides. This reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Guiding Principle & Key Reagents

The transformation relies on potent thionating agents, with Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, being the most prominent and effective.[7][8] Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used, but LR is often preferred due to its milder reaction conditions and higher yields.[9] The reaction rate is notably faster for amides compared to less reactive carbonyl compounds like esters.[7]

Reaction Mechanism: The Lawesson's Reagent Pathway

The thionation of an amide with Lawesson's Reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[7] In solution, LR exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[7][10] This species undergoes a concerted cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a cycloreversion step, driven by the formation of a stable P=O bond, to yield the desired thioamide.[10]

Caption: Mechanism of Amide Thionation with Lawesson's Reagent.

Experimental Protocol: Synthesis of N-benzylfuran-2-carbothioamide

This protocol describes a representative procedure for the thionation of a secondary furan-amide.

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylfuran-2-carboxamide (1.0 g, 5.0 mmol) in 30 mL of anhydrous toluene.

Step 2: Addition of Lawesson's Reagent

-

To the stirred solution, add Lawesson's Reagent (1.21 g, 3.0 mmol, 0.6 eq). The use of a slight excess of the amide relative to the stoichiometry of LR can sometimes be beneficial.

Step 3: Reaction Condition

-

Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

Step 4: Work-up and Purification

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The resulting residue can be purified directly by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzylfuran-2-carbothioamide. The workup for reactions involving LR has been noted to be challenging at times, but direct purification is often successful.[11]

| Substrate Example | Thionating Agent | Solvent | Temperature | Time (h) | Yield (%) |

| Furan-2-carboxamide | Lawesson's Reagent | Toluene | Reflux | 3 | >85 |

| N-Methylfuran-2-carboxamide | Lawesson's Reagent | THF | Reflux | 4 | >90 |

| N,N-Dimethylfuran-2-carboxamide | P₄S₁₀/HMDSO | Dioxane | 100 °C | 2 | ~80 |

Table 1: Representative Conditions for the Thionation of Furan-Carboxamides.

Strategy 2: The Willgerodt-Kindler Reaction

An alternative and powerful route, particularly when starting from furyl alkyl ketones, is the Willgerodt-Kindler reaction. This classic name reaction converts a ketone into a terminal thioamide with the same number of carbon atoms.[12]

Guiding Principle

The reaction involves heating the ketone (e.g., 2-acetylfuran) with elemental sulfur and a secondary amine, most commonly morpholine.[13] The net result is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to a thioamide.[12]

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is complex but is generally understood to proceed through the following key steps:[12]

-

Formation of an enamine from the furyl ketone and morpholine.

-

The enamine, acting as a nucleophile, attacks the electrophilic sulfur.

-

A series of tautomerization and rearrangement steps occur, facilitated by the amine, which moves the sulfur functionality along the alkyl chain.

-

The final step is the formation of the stable terminal thioamide.

Caption: Simplified Willgerodt-Kindler Mechanism.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-1-morpholinoethanethione

This protocol is adapted from the established procedures for the Willgerodt-Kindler reaction.[13][14]

Step 1: Reagent Setup

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-acetylfuran (11.0 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and elemental sulfur (4.8 g, 0.15 g-atom).

Step 2: Reaction Condition

-

Heat the mixture with vigorous stirring to reflux (around 120-130 °C).

-

Maintain the reflux for approximately 6-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ketone.

Step 3: Work-up and Purification

-

After cooling, pour the reaction mixture into 100 mL of cold ethanol.

-

Allow the mixture to stand, often overnight in a refrigerator, to induce crystallization of the product.

-

Collect the crude thioamide by suction filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol to yield the pure 2-(furan-2-yl)-1-morpholinoethanethione.

Synthesis of Essential Precursors

The accessibility of the final thioamide product is contingent on the availability of the furan-carboxamide or furyl ketone precursors. The synthesis of these starting materials is a critical aspect of the overall workflow.

Workflow: From Furfural to Furan-Thioamide

A common and cost-effective starting material is furfural, a bio-based chemical derived from hemicellulose.[15] Furfural can be efficiently converted to furan-2-carboxylic acid, which serves as a versatile intermediate for producing the required furan-2-carboxamide precursor.[16][17]

Caption: General Synthetic Workflow from Furfural.

Protocol: Synthesis of Furan-2-carboxylic Acid from Furfural

This procedure utilizes a modified Cannizzaro reaction, a classic method for this transformation.[16]

Step 1: Initial Setup

-

Place furfural (1 kg) into a 4-L container equipped with a mechanical stirrer and cool to 5-8 °C in an ice bath.

Step 2: Base Addition

-

Slowly add 825 g of a 33.3% sodium hydroxide solution, ensuring the reaction temperature is maintained below 20 °C. The addition should take 20-25 minutes.[16]

-

Continue stirring for an additional hour after the addition is complete.

Step 3: Isolation of Sodium Salt

-

Allow the mixture to warm to room temperature and add just enough water (approx. 325 mL) to dissolve the precipitated sodium 2-furancarboxylate.[16]

Step 4: Acidification

-

Separate the aqueous layer containing the sodium salt from the organic layer (furfuryl alcohol).

-

Cool the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the crude 2-furancarboxylic acid.

Step 5: Purification

-

Filter the crude acid and recrystallize from boiling water with decolorizing carbon to obtain the purified product. The expected yield is approximately 60-63%.[16]

From furan-2-carboxylic acid, the corresponding amide can be readily prepared via standard methods, such as conversion to the acyl chloride with thionyl chloride followed by reaction with a primary or secondary amine.

Conclusion

The synthesis of furan-based thioamides is well-established, with two primary and highly effective strategies available to synthetic chemists. The direct thionation of furan-carboxamides using Lawesson's Reagent offers a straightforward and high-yielding route, provided the amide precursor is accessible. Alternatively, the Willgerodt-Kindler reaction provides a robust method for converting readily available furyl alkyl ketones into terminal thioamides. The choice of synthetic route will ultimately be guided by factors such as starting material availability, desired substitution patterns, and scalability. With the growing interest in furan-containing scaffolds for drug discovery, a thorough understanding of these synthetic methodologies is essential for advancing research in this promising area of medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Avalos, M., Babiano, R., Cintas, P., Jiménez, J. L., & Palacios, J. C. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7034–7043. Available from: [Link]

-

Various Authors. (n.d.). Synthesis of Furans – Recent Advances. Request PDF on ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(3), 639. Available from: [Link]

-

Blanchette, J. A., & Brown, E. V. (1952). The Willgerodt Reaction in the Heterocyclic Series. IV. The Furan Series. Journal of the American Chemical Society, 74(8), 2098–2099. Available from: [Link]

-

Tejchman, W., et al. (2013). Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. PubMed, 21(34), 10156-66. Available from: [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2016). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 21(11), 1506. Available from: [Link]

-

Various Authors. (n.d.). Reaction pathways of the CTH conversion of furfural with 2-propanol.... ResearchGate. Retrieved from [Link]

-

O'Brien, C. J., & Tellez, J. L. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(33), 5405-5413. Available from: [Link]

-

Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6969. Available from: [Link]

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]

-

Zhang, Z., et al. (2018). Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Advances, 8(16), 8567-8591. Available from: [Link]

-

Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]

-

Various Authors. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Request PDF on ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of 2-Cyano-5-nitrofuran. ResearchGate. Retrieved from [Link]

-

Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Retrieved from [Link]

-

Kaushik, M. P., et al. (2007). Recent advances in thionating reagents for the synthesis of organosulfur compounds. Journal of Sulfur Chemistry, 28(1), 75-92. Available from: [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Debnath, M., & Das, B. (2017). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 9(16), 94-106. Available from: [Link]

-

Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 189-201. Available from: [Link]

-

Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

-

Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(2), 123-134. Available from: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Furan-3-Carbothioamide Derivatives: A Versatile Scaffold for Potent and Selective Enzyme Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of furan-3-carbothioamide derivatives as a promising class of enzyme inhibitors. We will explore their synthesis, mechanisms of action, and structure-activity relationships (SAR) across various key enzyme targets implicated in a range of diseases. This document is intended to serve as a technical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Emergence of the this compound Core

The furan ring is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activity.[1] Its derivatives are integral to pharmaceuticals like ranitidine and furosemide.[2] When functionalized with a carbothioamide (-CSNH₂) group at the 3-position, the resulting this compound scaffold presents a unique combination of structural features—hydrogen bond donors and acceptors, and a sulfur atom capable of diverse interactions—making it an attractive starting point for designing targeted enzyme inhibitors.

Heterocyclic compounds are pivotal in drug discovery, with approximately 60% of top-selling FDA-approved drugs containing at least one heterocyclic nucleus.[3] Their ability to engage in various intermolecular interactions, including hydrogen bonding, π-stacking, and metal coordination, allows for high-affinity binding to enzyme active sites.[3] This guide will delve into the specific application of the this compound scaffold in inhibiting key enzyme families, highlighting its therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of furan derivatives can be achieved through several established methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.[4] Other routes include the copper-catalyzed oxidation of 1,3-butadiene and the decarboxylation of furfural.[4] For the construction of the this compound core, a multi-step synthesis is typically employed, starting with a suitable furan precursor.

Protocol 1: General Synthesis of Furan-3-Carboxamide Derivatives

This protocol outlines a general method for the condensation reaction required to form the amide bond, which can be adapted for thioamide synthesis with appropriate reagents.

Rationale: This method utilizes an acid chloride and an amine in the presence of a mild base (pyridine) to facilitate the formation of a stable amide linkage. The reaction is conducted at a low temperature (0 °C) to control reactivity and minimize side reactions. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

-

Dissolve the starting amine (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the corresponding furan-3-carbonyl chloride (1.5 mmol), followed by pyridine (3 mmol), to the stirred solution.

-

Maintain the reaction mixture at 0 °C and continue stirring for 4 hours.

-

After the reaction is complete, partition the mixture between water and dichloromethane in a separatory funnel.

-

Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexane), to yield the pure furan-3-carboxamide derivative.[5]

Key Enzyme Targets and Mechanisms of Inhibition

This compound derivatives and related furan-based structures have demonstrated inhibitory activity against a diverse array of enzymes critical to human health and disease.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in crucial physiological processes, including acid-base balance and the formation of aqueous humor in the eye.[7] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer.[6]

Furan-based sulfonamides have been shown to be potent inhibitors of several CA isoforms.[7] While not strictly carbothioamides, these studies highlight the furan scaffold's compatibility with the CA active site. The sulfonamide group coordinates with the active site zinc ion, while the furan ring can be modified to target unique subpockets, enhancing isoform selectivity.[6][8] Some furan-carboxamide derivatives have shown effective and long-lasting intraocular pressure (IOP) lowering in preclinical models, with potencies superior to the clinically used drug dorzolamide.[9]

Similarly, carbothioamide derivatives have been investigated as dual inhibitors of bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX).[10] One potent derivative, compound 3h in the study, exhibited IC₅₀ values of 0.13 µM and 0.14 µM against b-CA II and 15-LOX, respectively.[10]

Proteases: The Case of SARS-CoV-2 Main Protease (Mpro)

The COVID-19 pandemic spurred intensive research into inhibitors of viral enzymes, with the SARS-CoV-2 main protease (Mpro) emerging as a prime target. A recent study identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel, non-peptidomimetic inhibitors of Mpro.[11]

Through library screening and subsequent optimization, compounds F8-B6 and F8-B22 were developed, displaying IC₅₀ values of 1.57 µM and 1.55 µM, respectively.[11] Enzymatic kinetic assays revealed that F8-B6 acts as a reversible covalent inhibitor.[11] Molecular docking studies showed that the furan ring is deeply buried in the S2 pocket of the enzyme's active site, forming a π-π stacking interaction with His41, while the thiourea linker forms crucial hydrogen bonds with the backbone of Cys44.[11]

Kinases: Targeting IKKβ and VEGFR-2

Kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.

-

IKKβ Inhibitors: A series of tricyclic furan derivatives, specifically benzothieno[3,2-b]furan derivatives, were designed as inhibitors of I-kappa B kinase beta (IKKβ), a key regulator of the NF-κB inflammatory pathway.[12] The potent inhibitory activity was attributed to an intramolecular non-bonded sulfur-oxygen interaction, which was confirmed by X-ray crystallography.[12]

-

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. A series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives were synthesized as antiproliferative agents targeting VEGFR-2 tyrosine kinase.[13]

Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[14] HDAC inhibitors can reactivate epigenetically silenced tumor suppressor genes, making them a powerful class of anti-cancer agents.[15] Inhibition of HDAC3, in particular, has been shown to induce apoptosis and disrupt DNA replication in cancer cells.[16] It can also reduce inflammation and oxidative stress.[17] While specific this compound HDAC inhibitors are an emerging area, the general principles of HDAC inhibition provide a strong rationale for exploring this scaffold. The mechanism often involves a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The furan-carbothioamide structure provides a versatile framework for developing such molecules.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design.

-

Substitution on the Furan Ring: In a study of anti-influenza A (H5N1) agents, 2,5-dimethyl substitution on the furan ring was found to be critical for activity.[18] For certain antiproliferative agents, introducing a methyl group at the C-3 position of a benzofuran ring significantly increased activity against cancer cell lines.[3]

-

The Carbothioamide Linker: In the case of SARS-CoV-2 Mpro inhibitors, the thiourea linker was essential for activity, forming key hydrogen bonds. Its removal or replacement led to a loss of inhibitory ability.[11]

-